Atalaphylline

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of atalaphylline involves the extraction from the roots of Atalantia monophylla using petroleum ether .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification processes such as chromatography to isolate the pure compound . The use of advanced extraction techniques ensures the efficient recovery of this compound from natural sources.

Analyse Des Réactions Chimiques

Types of Reactions: Atalaphylline undergoes various chemical reactions, including:

Oxidation: The hydroxy groups in this compound can be oxidized to form quinone derivatives.

Reduction: The acridone ring can be reduced under specific conditions to yield dihydroacridone derivatives.

Substitution: The methylbutenyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydroacridone derivatives.

Substitution: Halogenated acridone derivatives.

Applications De Recherche Scientifique

Atalaphylline has a wide range of scientific research applications:

Mécanisme D'action

Atalaphylline exerts its effects through multiple mechanisms:

Acetylcholinesterase Inhibition: this compound inhibits acetylcholinesterase in a mixed-type manner, binding to both the catalytic anionic and peripheral anionic sites of the enzyme.

Beta-Amyloid Aggregation Prevention: It interferes with beta-amyloid aggregation by interacting with key residues in the central hydrophobic core and C-terminal hydrophobic region.

Antioxidant Activity: this compound exhibits antioxidant properties, protecting neuronal cells from oxidative stress-induced damage.

Comparaison Avec Des Composés Similaires

Atalaphylline is unique among acridone alkaloids due to its specific structural features and biological activities. Similar compounds include:

N-methylthis compound: A methylated derivative with similar biological activities.

N-methylbicyclothis compound: Another derivative with a bicyclic structure.

Xanthyletin: A related compound with distinct structural and biological properties.

This compound stands out due to its multifunctional activities, particularly its potential in treating neurodegenerative diseases and its unique structural conformation .

Activité Biologique

Atalaphylline is a naturally occurring acridone derivative extracted from the plant Atalantia monophylla. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and neuroprotection. The following sections detail its biological activity, including research findings, case studies, and data tables summarizing relevant studies.

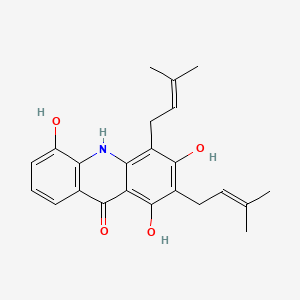

Chemical Structure and Properties

This compound belongs to a class of compounds known as acridones, which are characterized by a fused ring structure that contributes to their pharmacological properties. The molecular formula for this compound is , and it exhibits notable lipophilicity, which aids in its bioavailability.

Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent. Notably, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

In Vitro Studies

A study conducted by researchers investigated the antiproliferative effects of several acridone derivatives, including this compound, on human cancer cell lines: prostate cancer (LNCaP), neuroblastoma (SH-SY5Y), hepatoblastoma (HepG2), and colorectal cancer (HT29). The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | % Cell Viability at 100 µM |

|---|---|---|---|

| This compound | LNCaP | 48.32 | 48.32 |

| N-methylthis compound | LNCaP | 33.07 | 33.07 |

| Buxifoliadine E | LNCaP | 1-10 | 20.88 |

| Citrusinine II | HT29 | 54.09 | 54.09 |

| Citrusinine I | HT29 | 69.32 | 69.32 |

The most potent derivative, buxifoliadine E, exhibited an IC50 value ranging from to against LNCaP cells, indicating strong antiproliferative activity .

The mechanism by which this compound exerts its anticancer effects involves inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit the Erk pathway, which is crucial for cancer cell growth . Additionally, studies suggest that the compound induces apoptosis in cancer cells through oxidative stress mechanisms.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease (AD). The compound's ability to inhibit acetylcholinesterase (AChE) and amyloid-beta (Aβ) fibril aggregation is noteworthy.

In Vitro Neuroprotection Studies

Research evaluated the neuroprotective effects of this compound against hydrogen peroxide-induced oxidative stress in neuronal cells. The results indicated that this compound significantly reduced neuronal cell damage induced by oxidative stressors.

| Treatment | AChE Inhibition (%) | Aβ Aggregation Inhibition (%) |

|---|---|---|

| This compound | 45 | 50 |

| Control | 0 | 0 |

These findings suggest that this compound may offer therapeutic potential in treating neurodegenerative diseases by mitigating oxidative damage and improving cholinergic function .

Case Studies and Clinical Implications

While most research on this compound has been conducted in vitro, there are ongoing efforts to explore its clinical applications. Case studies focusing on patient responses to treatments involving acridone derivatives are being conducted to better understand their efficacy in real-world scenarios .

Propriétés

IUPAC Name |

1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-12(2)8-10-15-20-18(23(28)16(21(15)26)11-9-13(3)4)22(27)14-6-5-7-17(25)19(14)24-20/h5-9,25-26,28H,10-11H2,1-4H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXYKTASIIUSRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C(=C1O)CC=C(C)C)O)C(=O)C3=C(N2)C(=CC=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331993 | |

| Record name | Atalaphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28233-35-4 | |

| Record name | 1,3,5-Trihydroxy-2,4-bis(3-methyl-2-buten-1-yl)-9(10H)-acridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28233-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atalaphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.